molecular formula C11H14N4O4S2 B12764148 2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide CAS No. 93501-55-4

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide

Cat. No.: B12764148
CAS No.: 93501-55-4
M. Wt: 330.4 g/mol
InChI Key: OVAXQYQKXZBJSV-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve the use of bases such as anhydrous potassium carbonate or triethylamine in solvents like methanol, ethanol, tetrahydrofuran, or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

93501-55-4

Molecular Formula

C11H14N4O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H14N4O4S2/c16-9(13-14-2-5-21(18,19)6-3-14)8-7-12-11-15(10(8)17)1-4-20-11/h7H,1-6H2,(H,13,16)

InChI Key

OVAXQYQKXZBJSV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NN3CCS(=O)(=O)CC3

Origin of Product

United States

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